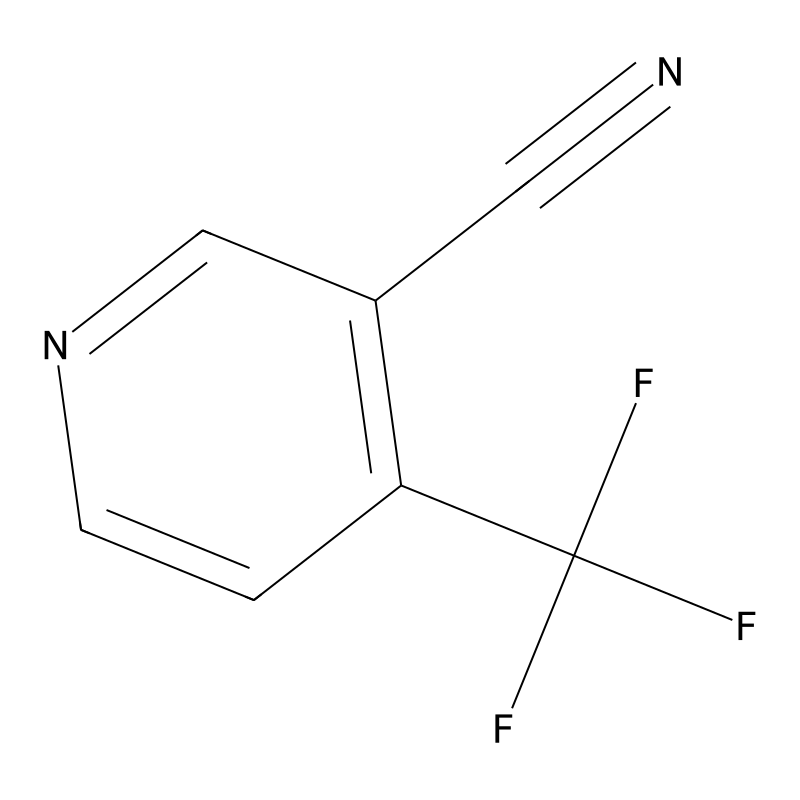4-(Trifluoromethyl)nicotinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
TFMN has been explored in medicinal chemistry due to its structural similarity to nicotinamide, a vital cellular metabolite involved in various biological processes. Researchers have investigated its potential as a scaffold for developing new drugs targeting different diseases, including:
- Neurodegenerative diseases: Studies suggest TFMN derivatives might possess neuroprotective properties and modulate neurotransmission, potentially beneficial for conditions like Alzheimer's and Parkinson's diseases [].
- Cancer: TFMN derivatives have been evaluated for their anti-cancer activity, with some exhibiting cytotoxicity towards cancer cell lines []. However, further research is needed to understand their mechanisms of action and potential therapeutic applications.
- Antibacterial agents: TFMN derivatives have also been investigated for their antibacterial properties against various bacterial strains []. However, more research is required to assess their efficacy and safety in vivo.
Material Science
TFMN's unique chemical properties, including its electron-withdrawing trifluoromethyl group and aromatic ring structure, make it an interesting candidate for material science applications. Some potential areas of exploration include:
- Organic electronics: TFMN derivatives have been studied as potential building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune electrical properties [].
- Fluorinated polymers: TFMN can be incorporated into polymers to introduce fluorine atoms, potentially enhancing their thermal and chemical stability.
Radiopharmaceuticals
The introduction of a radioactive isotope into TFMN's structure could enable its use in radiopharmaceutical development. Radiolabeled TFMN derivatives could be valuable for:
- Imaging studies: By targeting specific biological processes, radiolabeled TFMN could be used for in vivo imaging techniques like positron emission tomography (PET) to diagnose various diseases.
- Drug delivery: Radiolabeled TFMN could be used as a carrier for therapeutic radioisotopes, potentially delivering them to specific sites within the body for targeted cancer treatment.
4-(Trifluoromethyl)nicotinonitrile is a chemical compound characterized by its trifluoromethyl group attached to the nicotinonitrile framework. Its molecular formula is C₇H₃F₃N₂, and it has a molecular weight of 172.11 g/mol. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Hydrogenation: The compound can be hydrogenated in the presence of a catalyst (e.g., Ni-Fe/C) to yield 4-(trifluoromethyl)pyridine derivatives. This reaction typically occurs under mild conditions (30°C) and can achieve high yields (up to 98.5%) .
- Cyclization: It can undergo cyclization reactions to form various derivatives, particularly when reacted with appropriate nucleophiles or under specific catalytic conditions.
- Hydrolysis: The nitrile group can be hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid, which has further applications in medicinal chemistry .
Research indicates that compounds similar to 4-(trifluoromethyl)nicotinonitrile exhibit significant biological activities, including:
- Antimicrobial Properties: Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity: Certain studies suggest that trifluoromethylated compounds may inhibit cancer cell proliferation.
- Neuroprotective Effects: There is emerging evidence that these compounds could have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Several synthesis methods exist for producing 4-(trifluoromethyl)nicotinonitrile:
- From 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine: This method involves hydrogenation using ethanol and pyridine as solvents under controlled conditions .
- Cyclization of Precursors: Utilizing starting materials like trifluoroacetyl chloride and amino acrylonitrile, followed by cyclization reactions in the presence of bases such as sodium hydroxide or potassium hydroxide .
- Alternative Synthetic Routes: Other methods include utilizing different catalysts and reaction conditions to optimize yield and purity .
4-(Trifluoromethyl)nicotinonitrile has potential applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
- Agrochemicals: The compound may be utilized in developing new pesticides or herbicides.
- Material Science: Its unique properties could be harnessed in creating advanced materials with specific functionalities.
Several compounds share structural similarities with 4-(trifluoromethyl)nicotinonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)pyridin-2-ol | 0.68 | Hydroxyl group provides additional reactivity |
| 6-Hydroxy-4-methylnicotinonitrile | 0.66 | Contains a hydroxyl group that alters solubility |
| 6-Methyl-4-(trifluoromethyl)nicotinonitrile | 0.67 | Methyl substitution influences lipophilicity |
| 6-Chloro-4-(trifluoromethyl)nicotinonitrile | 0.64 | Chlorine introduces different electronic properties |
| 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile | 0.70 | Ether linkage enhances stability and reactivity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences, making them valuable for diverse applications in research and industry.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








